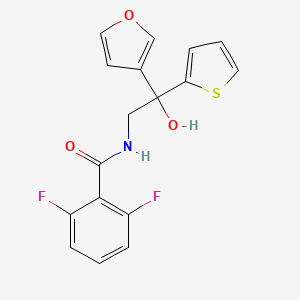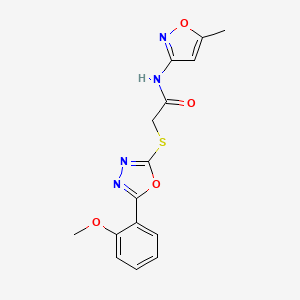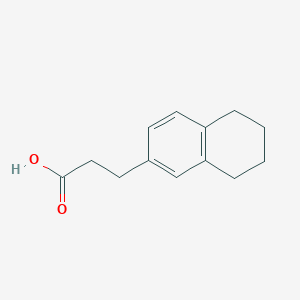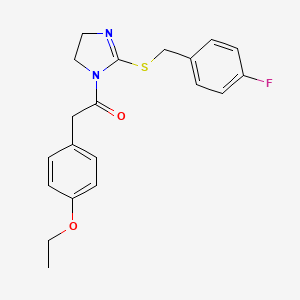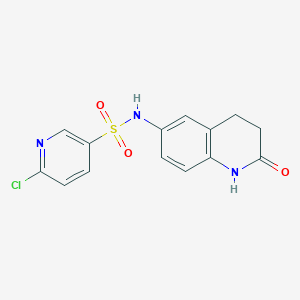
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are involved in regulating immune cell function, and their inhibition can lead to a reduction in inflammation and immune cell proliferation. 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, including a reduction in immune cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells. 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a viable option for further research.
Advantages and Limitations for Lab Experiments
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has several advantages for lab experiments, including its ability to inhibit multiple kinases and its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
Future Directions
There are several future directions for research on 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide, including its potential use in combination therapy for cancer and autoimmune diseases. Further optimization of its synthesis method and toxicity studies are also needed. Additionally, the development of 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide involves several steps, including the reaction of 6-chloronicotinic acid with 2-aminobenzaldehyde, followed by cyclization and sulfonation. The final product is obtained through crystallization and purification. The synthesis of 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has been optimized to improve its yield and purity, making it a viable option for further research.
Scientific Research Applications
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are important in regulating immune cell function. 6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide has also been shown to have a synergistic effect with other drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
6-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-13-5-3-11(8-16-13)22(20,21)18-10-2-4-12-9(7-10)1-6-14(19)17-12/h2-5,7-8,18H,1,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYCBUWXSQENDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)
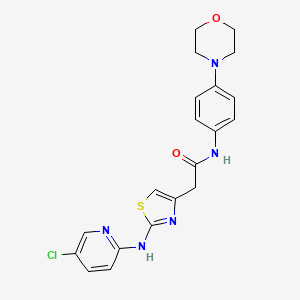
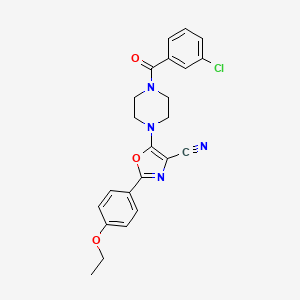
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)

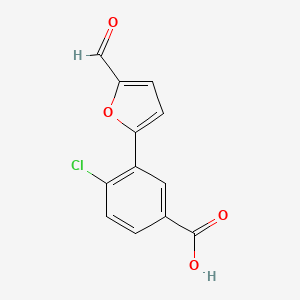
![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)

